N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a phenyl ring, an oxadiazole ring, and a sulfanyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Sulfanyl Group: The oxadiazole ring can be functionalized with a thiol group using a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide: can be compared to other acetamides with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-8-13(2)10-15(9-12)19-16(22)11-24-18-21-20-17(23-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZZJRQVWCSFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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